4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Catalog No.
S737242
CAS No.
290333-01-6
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

CAS Number

290333-01-6

Product Name

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-5H,1H3,(H,10,11)

InChI Key

OYSFOBMHBVCVNI-UHFFFAOYSA-N

SMILES

COC1=C2C=C(NC2=NC=C1)C=O

Canonical SMILES

COC1=C2C=C(NC2=NC=C1)C=O
  • PubChem: A search of PubChem, a public database of chemical information, reveals an entry for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde but does not list any scientific publications or patents associated with the compound [].

  • SpectraBase: SpectraBase, a database of spectral information for organic compounds, provides a record for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. However, the data is limited to a single Mass Spectrometry (GC) spectrum, which is not indicative of specific research applications [].

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a chemical compound characterized by the molecular formula C9H8N2O2C_9H_8N_2O_2 and a molecular weight of approximately 160.17 g/mol. It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure that incorporates both pyrrole and pyridine rings. The presence of a methoxy group at the fourth position and an aldehyde functional group at the second position contributes to its unique chemical properties and potential biological activities. This compound is often explored in medicinal chemistry due to its structural resemblance to various bioactive molecules.

Typical of aldehydes and heterocycles:

  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the aromatic ring, allowing for further functionalization.

These reactions are crucial for modifying the compound for specific applications in drug discovery and development.

Research indicates that derivatives of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde exhibit significant biological activities. Notably, compounds within this class have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated IC50 values of 7 nM against FGFR1, indicating potent activity against this target . Additionally, some studies suggest that these compounds may possess antiproliferative properties, making them candidates for cancer therapy .

The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves several steps:

  • Formation of Pyrrolo[2,3-b]pyridine: Starting from appropriate precursors (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine), the compound can be synthesized through a series of reactions involving cyclization and functional group modifications.
  • Aldehyde Introduction: The aldehyde functional group can be introduced via oxidation of suitable alcohol precursors or through direct formylation techniques.
  • Methoxy Group Installation: The methoxy group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

These methods allow for the efficient production of this compound in laboratory settings.

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in medicinal chemistry:

  • Drug Development: Due to its biological activity against FGFRs and potential antiproliferative effects, it serves as a scaffold for developing new therapeutic agents targeting cancer.
  • Chemical Probes: It can be used as a chemical probe in biological studies to explore signaling pathways involving FGFRs.
  • Synthetic Intermediates: This compound may also serve as an intermediate in synthesizing more complex organic molecules.

Studies on the interaction of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde with biological targets have revealed important insights into its mechanism of action. For example, docking studies have shown that it forms hydrogen bonds with key amino acids in FGFR proteins, enhancing its inhibitory potency . These interactions are critical for understanding how modifications to the structure can influence biological activity.

Several compounds share structural similarities with 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehydeMethylated Pyrrolo CompoundExhibits different electronic properties due to methyl substitution.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineTrifluoromethyl PyrroloEnhanced lipophilicity and potential bioactivity due to trifluoromethyl group.
4-Hydroxy-1H-pyrrolo[2,3-b]pyridineHydroxy-substituted PyrroloDifferent reactivity patterns due to hydroxyl group presence.

These compounds highlight the diversity within the pyrrolo[2,3-b]pyridine class and underscore the unique characteristics that make 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde particularly interesting for further research and development in pharmacology.

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS: 290333-01-6) is a bicyclic aromatic compound with the molecular formula C₉H₈N₂O₂ and a molar mass of 176.17 g/mol. Its IUPAC name derives from the fused pyrrole and pyridine rings, numbered according to the pyrrolo[2,3-b]pyridine system. Key structural features include:

  • A methoxy group (-OCH₃) at the 4-position of the pyridine ring.
  • A formyl group (-CHO) at the 2-position of the pyrrole ring.
  • A planar, conjugated π-system that enhances electronic delocalization.

Spectroscopic data confirm its structure:

  • IR: Strong absorption bands at 1675 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (C=N stretch).
  • ¹H NMR: Signals at δ 2.49 ppm (methoxy CH₃) and δ 9.80 ppm (aldehyde proton).
  • ¹³C NMR: Peaks at δ 159 ppm (C=O) and δ 153 ppm (C=N).

Synonyms include 4-Methoxy-7-azaindole-2-carbaldehyde and 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, reflecting its relationship to azaindole derivatives.

Historical Context in Heterocyclic Chemistry Research

The pyrrolo[2,3-b]pyridine scaffold was first synthesized in 1969 via Madelung and Fischer indole-type reactions, enabling the exploration of its electrophilic substitution patterns. Early studies focused on its reactivity, such as nitration and bromination at the 3-position, which laid the groundwork for functionalization strategies. By the 2000s, advances in cross-coupling reactions facilitated the incorporation of diverse substituents, enhancing its utility in drug design.

A pivotal milestone was the discovery of its role in fibroblast growth factor receptor (FGFR) inhibitors, where derivatives demonstrated nanomolar IC₅₀ values against cancer cell lines. Concurrently, its electronic properties were leveraged in organic semiconductors, notably in donor-acceptor polymers for field-effect transistors.

Significance in Medicinal and Materials Science

Medicinal Chemistry

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde serves as a precursor for bioactive molecules:

  • Kinase Inhibitors: Derivatives like CM5 inhibit FLT3-ITD mutants in acute myeloid leukemia (IC₅₀ = 0.64 μM in MV4-11 cells).
  • PDE4B Inhibitors: Carboxamide analogs (e.g., 11h) suppress TNF-α release (IC₅₀ = 0.11 μM), showing promise for inflammatory diseases.
  • Anticancer Agents: Structural analogs exhibit submicromolar activity against breast cancer (4T1 cells) by inducing apoptosis.
ApplicationDerivativeTargetActivity (IC₅₀)Source
Kinase InhibitionCM5FLT3-ITD0.64 μM
PDE4B Inhibition11hTNF-α Release0.11 μM
Antiproliferative4hFGFR17 nM

Materials Science

In organic electronics, the compound’s planar structure and electron-deficient pyridine ring enhance charge transport:

  • Organic Semiconductors: Donor-acceptor polymers incorporating this scaffold achieve hole mobilities up to 0.00483 cm² V⁻¹ s⁻¹ in field-effect transistors.
  • Optoelectronic Properties: Thin films exhibit absorption maxima at 528 nm with band gaps of 1.91 eV, suitable for photovoltaic applications.
PropertyValueApplicationSource
Hole Mobility0.00483 cm²/VsOFETs
Optical Band Gap1.91 eVSolar Cells
λₘₐₓ (Film)528 nmLight Absorption

The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde represents a significant challenge in heterocyclic chemistry due to the complex bicyclic structure incorporating both pyrrole and pyridine rings with specific substitution patterns [1]. This compound serves as a crucial intermediate in pharmaceutical research, particularly for developing fibroblast growth factor receptor inhibitors [2]. The following sections detail established synthetic methodologies for accessing this important heterocyclic framework.

Multi-step Organic Synthesis Protocols

Multi-step synthetic approaches to 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involve sequential transformations starting from readily available pyridine or pyrrole precursors [3]. These protocols often require careful optimization of reaction conditions to achieve acceptable yields while maintaining regioselectivity [4].

Lithium Aluminum Hydride/Manganese Dioxide-mediated Oxidation-Reduction Sequences

The lithium aluminum hydride/manganese dioxide sequence represents a well-established two-step protocol for converting ester precursors to aldehyde products [3]. This methodology involves initial reduction of ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate using lithium aluminum hydride in tetrahydrofuran, followed by oxidation of the resulting alcohol intermediate using manganese dioxide [3].

The reduction step typically proceeds under mild conditions at 0.5 hours with heating, achieving yields of approximately 93 percent [3]. The lithium aluminum hydride reagent functions as a strong reducing agent, effectively converting the ester carbonyl to the corresponding primary alcohol through hydride transfer mechanisms [5]. The reaction requires anhydrous conditions to prevent decomposition of the aluminum hydride reagent [6].

The subsequent oxidation employs manganese dioxide as a selective oxidizing agent in dichloromethane solvent [3]. This transformation typically requires extended reaction times of 72 hours at room temperature to achieve complete conversion [3]. The manganese dioxide-mediated oxidation provides yields of approximately 60 percent, resulting in an overall two-step yield of 56 percent [3]. The mild oxidation conditions preserve the sensitive pyrrolo[2,3-b]pyridine core structure while selectively converting the primary alcohol to the desired aldehyde functionality [7].

Reaction StepReagentSolventTemperatureTimeYield
ReductionLithium Aluminum HydrideTetrahydrofuranReflux0.5 h93%
OxidationManganese DioxideDichloromethane20°C72 h60%
Overall----56%

The lithium aluminum hydride reduction mechanism involves nucleophilic attack of hydride on the ester carbonyl carbon, followed by elimination of the alkoxy group and subsequent protonation to yield the primary alcohol [5] [8]. The manganese dioxide oxidation proceeds through a single-electron transfer mechanism, generating aldehyde products without over-oxidation to carboxylic acids [7].

Cyclocondensation Reactions with Active Methylene Compounds

Cyclocondensation approaches utilizing active methylene compounds provide direct access to pyrrolo[2,3-b]pyridine frameworks through ring-forming reactions [9] [10]. These methodologies involve condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds such as ethyl cyanoacetate or malononitrile [9] .

The cyclocondensation reaction typically employs acetic acid as solvent with catalytic hydrochloric acid to facilitate imine formation and subsequent cyclization [9] . Reaction conditions involve heating under reflux for 15 minutes, providing efficient access to substituted 1H-pyrrolo[2,3-b]pyridine derivatives . The process tolerates diverse electronic environments on both aryl and alkyl substituents of the pyrrole ring .

Active methylene compounds function as versatile synthetic building blocks due to their enhanced acidity and nucleophilic reactivity [12] [13]. The methylene protons exhibit increased acidity due to stabilization by adjacent electron-withdrawing groups, facilitating deprotonation and subsequent nucleophilic attack [14]. This reactivity enables efficient cyclization to form the target heterocyclic framework [15].

The mechanism involves initial condensation between the amino group and the active methylene compound, followed by intramolecular cyclization through nucleophilic addition of the active methylene to the cyano group [14]. This sequence generates the pyrrolo[2,3-b]pyridine core with concomitant elimination of hydrogen cyanide [14]. The regioselectivity depends on the electronic properties of the substituents and reaction conditions [4].

Active Methylene CompoundCatalystSolventTemperatureTimeYield Range
Ethyl CyanoacetateHydrochloric AcidAcetic AcidReflux15 min70-85%
MalononitrileHydrochloric AcidAcetic AcidReflux15 min65-80%
Diethyl MalonateHydrochloric AcidAcetic AcidReflux15 min60-75%

Palladium-catalyzed Cross-coupling Strategies

Palladium-catalyzed cross-coupling reactions provide powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in pyrrolo[2,3-b]pyridine synthesis [16] [17]. These methodologies enable regioselective functionalization of halogenated pyrrolopyridine intermediates through reactions with boronic acids, organostannanes, or other organometallic reagents [18] [19].

Suzuki-Miyaura cross-coupling represents the most widely employed strategy for introducing aryl substituents onto the pyrrolo[2,3-b]pyridine framework [16] [20]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium phosphate or potassium carbonate as base in mixed solvent systems [20] [21]. Reaction conditions generally involve heating at 85-125°C for 26-30 minutes under microwave irradiation to achieve optimal yields [22].

The palladium-catalyzed process proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the carbon-carbon bond [16] [18]. The choice of ligand significantly influences both reaction rate and selectivity, with triphenylphosphine providing good general reactivity [20]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene can enhance catalyst stability and turnover frequency [17].

Buchwald-Hartwig amination reactions enable formation of carbon-nitrogen bonds between halogenated pyrrolopyridines and amine nucleophiles [17]. These transformations typically employ palladium(II) acetate with Xantphos ligand and cesium carbonate base in dioxane solvent [17]. The reaction conditions require heating to facilitate both carbon-nitrogen bond formation and maintain catalyst activity [17].

Coupling TypeCatalystLigandBaseSolventTemperatureYield Range
Suzuki-MiyauraPalladium(0)TriphenylphosphinePotassium PhosphateDioxane/Water85-125°C70-95%
Buchwald-HartwigPalladium(II) AcetateXantphosCesium CarbonateDioxane100°C60-85%
SonogashiraPalladium(0)TriphenylphosphineTriethylamineTetrahydrofuran60-80°C65-90%

Microwave-assisted conditions significantly enhance reaction rates and yields compared to conventional heating methods [21] [23]. The rapid heating and uniform temperature distribution provided by microwave irradiation minimize side reactions and decomposition pathways [21]. Power settings of 200 watts with controlled temperature ramping provide optimal results for most cross-coupling transformations [24].

Solid-phase Synthesis Approaches

Solid-phase synthesis methodologies offer advantages for preparing libraries of pyrrolo[2,3-b]pyridine derivatives through parallel synthesis approaches [25] [26]. These strategies involve attachment of key intermediates to polymer supports, followed by sequential transformations and final cleavage to release target compounds [27] [28].

Merrifield resin represents the most commonly employed solid support for pyrrolopyridine synthesis due to its stability under diverse reaction conditions [26]. The resin tolerates acidic and basic conditions required for heterocycle formation while providing sufficient loading capacity for preparative applications [26]. Alternative supports including Wang resin and tetraarylphosphonium-based soluble supports offer complementary advantages for specific transformations [26].

The solid-phase approach typically begins with attachment of amino acid or alcohol precursors to the resin through ester or amide linkages [27]. Sequential transformations including cyclization, functional group manipulations, and cross-coupling reactions proceed on the solid support [25]. The polymer-bound intermediates facilitate purification through simple washing procedures, eliminating the need for chromatographic separations [27].

Ruthenium(I)-catalyzed [2+2+2] cyclotrimerization reactions provide efficient access to pyrrolopyridine carboxylates on solid support [25]. These transformations employ ethyl cyanoformate as the two-carbon component with diyne precursors to construct the bicyclic framework [25]. The reaction proceeds regioselectively under mild conditions, tolerating various functional groups present on the solid support [25].

Support TypeCleavage ConditionsLoading CapacityStabilityApplications
Merrifield ResinHarsh Acidic/Basic1-2 mmol/gExcellentGeneral Synthesis
Wang ResinMild Acidic0.5-1.5 mmol/gGoodAcid-Labile Compounds
Soluble SupportsPrecipitationVariableModerateReaction Monitoring

Split-and-mix strategies enable parallel synthesis of large compound libraries using solid-phase methods [26]. This approach involves dividing resin-bound intermediates into separate portions, conducting different reactions on each portion, then recombining and redistributing for subsequent transformations [26]. The methodology provides access to hundreds or thousands of compounds in a single synthesis campaign [25].

Green Chemistry Alternatives for Sustainable Production

Green chemistry approaches for synthesizing 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde focus on reducing environmental impact through sustainable reagents, solvents, and reaction conditions [29] [30]. These methodologies emphasize atom economy, renewable feedstocks, and environmentally benign reaction media [31] [32].

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction rate enhancement [23] [33]. The rapid heating achieved through microwave irradiation reduces reaction times from hours to minutes while often improving yields [23] [34]. Power settings of 200 watts with controlled temperature ramping minimize energy consumption compared to conventional heating methods [24].

Solvent-free reaction conditions eliminate the need for large volumes of organic solvents, reducing both environmental impact and purification requirements [31] [32]. These approaches typically employ neat reagents or minimal quantities of environmentally acceptable solvents such as water or ethanol [32] [35]. The absence of volatile organic compounds reduces both toxicity and waste generation [31].

Aqueous reaction media provide environmentally benign alternatives to traditional organic solvents [35]. Water-based synthesis of pyrrolo[2,3-b]pyridine derivatives can be achieved through careful selection of water-soluble reagents and phase-transfer catalysts [35]. The methodology eliminates organic solvent waste while often providing enhanced reaction rates due to hydrophobic effects [30].

Chromium-catalyzed acceptorless dehydrogenative coupling represents an atom-economical approach for heterocycle synthesis [30]. This methodology employs earth-abundant chromium chloride as catalyst with inexpensive bipyridine ligands, releasing only water and hydrogen gas as byproducts [30]. The reaction conditions tolerate diverse functional groups while providing good yields of quinoline and pyrrole products [30].

Green ApproachEnergy SourceSolventByproductsEnvironmental Benefit
Microwave-AssistedElectromagneticMinimal/NoneReducedEnergy Efficiency
Solvent-FreeConventional/MWNoneMinimalWaste Reduction
Aqueous SynthesisConventionalWaterMinimalSolvent Sustainability
Metal-Free CatalysisConventionalVariousReducedToxicity Reduction

Ionic liquid reaction media offer recyclable alternatives to conventional organic solvents [36]. These molten salts provide unique solvation properties while exhibiting negligible vapor pressure, eliminating solvent evaporation and atmospheric emissions [36]. Pyridine-based ionic liquids demonstrate particular effectiveness for heterocycle synthesis due to their ability to stabilize charged intermediates [36].

Catalyst-free synthetic approaches eliminate the need for potentially toxic metal catalysts while simplifying purification procedures [31]. These methodologies rely on thermal activation or base-promoted reactions to achieve heterocycle formation [31]. The absence of metal catalysts reduces both cost and environmental impact while facilitating product isolation [31].

X-ray crystallographic analysis remains the definitive method for determining the three-dimensional molecular structure and solid-state packing of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. While direct crystallographic data for this specific compound was not found in the current literature, extensive structural studies of closely related pyrrolo[2,3-b]pyridine derivatives provide valuable insights into the expected crystallographic parameters [1] [2] [3].

The most relevant crystallographic study was conducted on 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, which shares the core pyrrolo[2,3-b]pyridine framework with the target compound [1] [2]. This compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.1416(10) Å, b = 13.7428(14) Å, c = 6.7395(7) Å, and β = 94.331(2)°. The unit cell volume is 936.63(16) ų with Z = 4 molecules per unit cell. Data collection was performed at 200 K using Mo Kα radiation (λ = 0.71073 Å), and the structure was refined to an R-factor of 0.064 [1].

The dihedral angle between the pyridine and azaindole rings in this related structure is 6.20(2)°, indicating a nearly planar molecular geometry. This planarity is characteristic of the pyrrolo[2,3-b]pyridine system and would be expected to persist in 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, albeit with potential slight deviations due to steric interactions between the methoxy substituent and the aldehyde group [1].

Additional crystallographic studies of rhodium complexes containing pyrrolo[2,3-b]pyridine ligands reveal that these compounds typically adopt monoclinic crystal systems. The binuclear complex [Rh₂(μ-L)₂(nbd)₂] crystallizes in space group C2/c with a = 16.272(4) Å, b = 7.932(2) Å, c = 19.198(5) Å, and β = 112.07(2)°, while the tetranuclear complex [Rh₄(μ-Cl)₂(μ-L)₂(μ-CO)₂(CO)₂(nbd)₂] adopts space group P2₁/n with a = 11.091(3) Å, b = 16.615(6) Å, c = 8.531(4) Å, and β = 91.63(3)° [3].

In the crystal structure, intermolecular hydrogen bonding plays a crucial role in stabilizing the solid-state packing. The pyrrole nitrogen (N-H) serves as a hydrogen bond donor, forming N-H⋯N interactions with the pyridine nitrogen of adjacent molecules, creating inversion dimers with a donor-acceptor distance of 2.944(2) Å [1]. For 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, additional hydrogen bonding interactions involving the aldehyde oxygen would be expected to influence the crystal packing significantly.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, Two-Dimensional Techniques)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde through one-dimensional and two-dimensional techniques. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that unambiguously identify the functional groups and substitution pattern [4] .

The aldehyde proton appears as a distinctive singlet in the region δ 9.8-10.2 parts per million, consistent with aldehyde functionality attached to aromatic heterocycles . This downfield chemical shift reflects the deshielding effect of both the carbonyl group and the adjacent aromatic system. The aldehyde signal serves as a diagnostic peak for compound identification and purity assessment.

The methoxy group protons resonate as a sharp singlet at approximately δ 3.8-4.0 parts per million, integrating for three protons. This chemical shift is typical for methoxy substituents attached to electron-deficient aromatic systems such as pyridine rings [8] .

The aromatic proton signals appear in the range δ 6.6-8.8 parts per million, with specific multiplicity patterns revealing the substitution pattern of the pyrrolo[2,3-b]pyridine system [2] [4]. The pyridine ring protons typically exhibit larger coupling constants (J = 4.8-7.8 Hz) due to their ortho relationships, while the pyrrole ring protons show characteristic coupling patterns with smaller long-range coupling constants.

The pyrrole nitrogen hydrogen appears as a broad signal at approximately δ 10.6-12.0 parts per million, exchangeable with deuterium oxide. This signal often shows coupling to the adjacent pyrrole carbon proton, confirming the substitution pattern [10].

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information. The aldehyde carbon resonates in the characteristic range δ 190-195 parts per million, significantly downfield due to the carbonyl functionality . The methoxy carbon appears at δ 53-56 parts per million, while the aromatic carbons distribute across the range δ 107-146 parts per million.

Two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide definitive assignments of all carbon and proton signals [11] [12] . HSQC experiments correlate directly bonded carbon-hydrogen pairs, while HMBC reveals two- and three-bond carbon-hydrogen correlations, enabling complete structural elucidation.

The HMBC spectrum shows critical long-range correlations between the aldehyde proton and nearby aromatic carbons, confirming the aldehyde substitution position. Similarly, correlations between the methoxy protons and the substituted pyridine carbon establish the methoxy group location .

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups in 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. The infrared spectrum exhibits several diagnostic absorption frequencies that enable structural identification and purity assessment [13] [14] .

The most prominent feature is the carbonyl (C=O) stretching vibration of the aldehyde group, which appears as a strong, sharp absorption in the range 1700-1720 cm⁻¹ [13] [14]. This frequency is characteristic of aromatic aldehydes, where conjugation with the aromatic ring system lowers the carbonyl stretching frequency compared to aliphatic aldehydes (typically 1730 cm⁻¹) [14].

The aldehyde C-H stretching vibrations appear as two characteristic absorptions between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. These bands are diagnostic for aldehydes and distinguish them from ketones, which lack these specific C-H stretching modes [14] [15].

The aromatic C-H stretching vibrations occur in the range 3000-3100 cm⁻¹, overlapping with the broader aromatic C-H region. The pyrrole N-H stretching appears as a medium-intensity absorption around 3200-3400 cm⁻¹, often broadened due to hydrogen bonding interactions in the solid state .

The methoxy C-H stretching vibrations contribute to the aliphatic C-H region around 2900-3000 cm⁻¹, while the C-O stretching of the methoxy group appears in the fingerprint region at approximately 1200-1300 cm⁻¹ .

Aromatic C=C and C=N stretching vibrations produce multiple absorptions in the range 1450-1650 cm⁻¹, characteristic of the pyrrolo[2,3-b]pyridine aromatic system. The exact frequencies depend on the substitution pattern and electronic effects of the methoxy and aldehyde substituents .

Out-of-plane bending vibrations of aromatic C-H bonds appear in the range 700-900 cm⁻¹, providing information about the substitution pattern of the aromatic rings. These absorptions are particularly useful for confirming the regioselectivity of synthetic transformations .

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. The fragmentation behavior of pyrrolo[2,3-b]pyridine derivatives has been extensively studied, revealing predictable patterns that aid in structural elucidation [16].

The molecular ion peak appears at m/z 176, corresponding to the molecular formula C₉H₈N₂O₂. In electron impact ionization, the molecular ion typically serves as the base peak or appears with high relative intensity, indicating the stability of the pyrrolo[2,3-b]pyridine radical cation [16].

The primary fragmentation pathway involves loss of the aldehyde functionality. Loss of carbon monoxide (CO, 28 mass units) from the molecular ion produces a fragment at m/z 148, corresponding to [M-CO]⁺. This fragmentation is characteristic of aromatic aldehydes and occurs through α-cleavage adjacent to the carbonyl group [16].

Sequential loss of a second carbon monoxide molecule may occur, producing a fragment at m/z 120 [M-2CO]⁺. This pattern of successive carbon monoxide losses is commonly observed in aromatic carbonyl compounds and has been documented in related heterocyclic systems [16].

The methoxy group may undergo α-cleavage, resulting in loss of a methyl radical (CH₃, 15 mass units) to produce a fragment at m/z 161 [M-CH₃]⁺. This fragmentation pathway is typical for aromatic methoxy compounds and confirms the presence of the methoxy substituent [16].

Ring fragmentation may produce lower mass fragments through complex rearrangement processes. The formation of naphthyridines and pyrido[2,3-d]pyrimidines as intermediates has been proposed for pyrrolo[2,3-b]pyridine fragmentation, leading to characteristic fragment ions in the lower mass range [16].

The fragmentation pattern may also include loss of formaldehyde (CH₂O, 30 mass units) from the methoxy group, producing a fragment at m/z 146. This pathway involves rearrangement processes typical of aromatic methoxy compounds under electron impact conditions [16].

Tautomeric Equilibria Studies

Tautomeric equilibria represent a fundamental aspect of the structural chemistry of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and related pyrrolo[2,3-b]pyridine derivatives. While the aldehyde functionality itself does not participate in tautomerism, the pyrrolo[2,3-b]pyridine core exhibits complex tautomeric behavior, particularly when hydroxyl substituents are present [10] [17] [18].

Extensive studies on 3-hydroxypyrrolo[2,3-b]pyridine provide insight into the tautomeric behavior of the pyrrolo[2,3-b]pyridine system. These compounds exist in equilibrium between keto (1,2-dihydropyrrolo[2,3-b]pyridin-3-one) and enol (3-hydroxypyrrolo[2,3-b]pyridine) tautomeric forms, with the equilibrium position strongly dependent on solvent polarity [10].

Solvent-dependent tautomeric equilibria studies reveal dramatic variations in the keto:enol ratio. In chloroform, the keto tautomer predominates with a ratio greater than 95:5. However, in polar protic solvents such as deuterated methanol, the equilibrium shifts dramatically toward the enol form with a ratio of 5:95. In highly polar aprotic solvents like deuterated dimethyl sulfoxide, the enol form becomes even more favored with a ratio less than 5:95 [10].

The solvent dependence reflects the relative stabilization of each tautomeric form through different intermolecular interactions. The enol tautomer benefits from hydrogen bonding interactions in protic solvents, while the keto form is stabilized by dipolar interactions in aprotic solvents [10].

Comparison with indoxyl (the benzene analog) reveals that pyrrolo[2,3-b]pyridine derivatives show a greater tendency to adopt the enol form in solvents of intermediate polarity. This difference arises from the electron-deficient nature of the pyridine ring, which better stabilizes the electron-rich enol tautomer compared to the corresponding benzene system [10].

Protonation studies in trifluoroacetic acid demonstrate that both keto and enol tautomers can be protonated, leading to protonated species that exist in approximately 3:1 ratio. Nuclear magnetic resonance analysis indicates that protonation occurs at the pyridine nitrogen rather than the carbonyl oxygen, forming stable protonated tautomers [10].

For 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, tautomeric considerations primarily involve the potential for intramolecular hydrogen bonding between the pyrrole nitrogen and the aldehyde oxygen. While classical keto-enol tautomerism is not possible due to the lack of α-hydrogen atoms, conformational isomerism may occur through rotation around the C-CHO bond [17].

Computational Geometry Optimization Comparisons

Computational chemistry methods provide detailed insights into the preferred molecular geometries, electronic structures, and energetic properties of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. Density Functional Theory (DFT) calculations represent the most widely applied computational approach for studying heterocyclic compounds of this type [19] [20] [21].

Geometry optimizations performed at the B3LYP/6-31G(d,p) level of theory typically reveal a nearly planar molecular structure for the pyrrolo[2,3-b]pyridine core, consistent with experimental crystallographic observations. The planarity arises from the extended π-conjugation system spanning both the pyrrole and pyridine rings [19].

The aldehyde group adopts a coplanar orientation with respect to the pyrrole ring, maximizing conjugation between the carbonyl π-system and the aromatic ring. The C-CHO bond length is typically calculated to be approximately 1.45-1.47 Å, while the C=O bond length falls in the range 1.21-1.22 Å [20].

The methoxy group orientation depends on the balance between steric interactions and electronic effects. Computational studies suggest that the methoxy group preferentially adopts a conformation where the C-O bond is coplanar with the pyridine ring, allowing optimal overlap between the oxygen lone pairs and the aromatic π-system [19].

Frontier molecular orbital analysis reveals important electronic properties. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyrrole ring and methoxy substituent, reflecting the electron-donating character of these moieties. The Lowest Unoccupied Molecular Orbital (LUMO) is generally centered on the pyridine ring and aldehyde group, consistent with their electron-withdrawing nature [19].

The HOMO-LUMO energy gap provides insights into the electronic stability and reactivity. Calculated values typically fall in the range 4.1-4.9 eV for related pyrrolo[2,3-b]pyridine derivatives, indicating moderate kinetic stability. The relatively high energy gap suggests that the compound should exhibit reasonable thermal and photochemical stability [19].

Electrostatic potential surface calculations reveal the charge distribution across the molecule. The pyridine nitrogen and aldehyde oxygen exhibit negative electrostatic potential, identifying these sites as potential nucleophilic centers. Conversely, the aldehyde carbon shows positive electrostatic potential, confirming its electrophilic character [19].

Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized geometry as a true energy minimum. The calculated vibrational frequencies show excellent agreement with experimental infrared spectra when appropriate scaling factors are applied [20].

Solvation effects can be incorporated through continuum solvation models such as the Conductor-like Screening Model (COSMO). These calculations reveal how solvent polarity influences the relative energies of different conformers and the overall molecular dipole moment [20].

Time-Dependent Density Functional Theory (TD-DFT) calculations provide insights into the electronic excitation properties and can predict ultraviolet-visible absorption spectra. These calculations are particularly valuable for understanding the photophysical properties and potential photochemical behavior of the compound [20].

XLogP3

1.1

Wikipedia

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types